molecular formula C15H14N4O3S2 B2505166 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide CAS No. 688793-23-9

4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2505166
CAS No.: 688793-23-9
M. Wt: 362.42
InChI Key: ZIAXYLDLWONNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-d]pyrimidin-4-one core modified with a sulfanylidene (C=S) group at position 2 and an ethyl-linked benzenesulfonamide moiety at position 2. Structural characterization of such analogs often employs SHELX software for crystallographic refinement, ensuring precise determination of bond lengths and angles .

Properties

CAS No.

688793-23-9

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.42

IUPAC Name

4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C15H14N4O3S2/c16-24(21,22)11-5-3-10(4-6-11)7-9-19-14(20)12-2-1-8-17-13(12)18-15(19)23/h1-6,8H,7,9H2,(H2,16,21,22)(H,17,18,23)

InChI Key

ZIAXYLDLWONNKG-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC(=S)N(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)N=C1

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core[_{{{CITATION{{{1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3 ...](https://www.mdpi.com/1424-8247/15/3/352). This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 .... Subsequent functionalization introduces the sulfanylidene and benzenesulfonamide groups[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 .... This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of sulfanylidene groups to sulfoxides or sulfones.

  • Reduction: : Reduction of the oxo group to a hydroxyl group.

  • Substitution: : Replacement of the sulfonamide group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of various substituted pyrido[2,3-d]pyrimidines.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its biological activity and potential as a therapeutic agent.

  • Medicine: : Investigating its use in drug development for diseases such as cancer or inflammation.

  • Industry: : Utilized in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The exact mechanism of action of 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Modifications

Target Compound
  • Core : Pyrido[2,3-d]pyrimidin-4-one with 2-sulfanylidene.
  • Key Features: Ethyl linker to benzenesulfonamide. Sulfanylidene group acts as a hydrogen-bond donor/acceptor.
Analog 1 : 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium Nitrate ()
  • Core : Pyrido[1,2-a]pyrimidin-4-one (partially saturated).
  • Key Differences :
    • 2-Methyl substitution instead of sulfanylidene.
    • Fluorinated benzisoxazole substituent enhances lipophilicity.
Analog 2 : Example 60 ()
  • Core : Pyrazolo[3,4-c]pyrimidine.
  • Key Differences :
    • Pyrazole fused to pyrimidine vs. pyridine in the target.
    • Fluorophenyl groups increase metabolic stability.
  • Implications : Aromatic stacking interactions may differ due to pyrazole’s planar geometry .

Functional Group Variations

Compound Core Structure Substituents Functional Groups
Target Pyrido[2,3-d]pyrimidin-4-one 2-Sulfanylidene, 3-ethyl-benzenesulfonamide Sulfanylidene, sulfonamide
Analog 1 () Pyrido[1,2-a]pyrimidin-4-one 2-Methyl, 3-ethyl-piperidinium-linked benzisoxazole Oxo, fluorinated benzisoxazole
Analog 2 () Pyrazolo[3,4-c]pyrimidine 3-Ethyl-benzenesulfonamide, 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Sulfonamide, fluorophenyl

Key Observations :

  • Sulfonamide vs.
  • Sulfanylidene vs. Oxo : The C=S group in the target may improve binding to metal ions or thiol-containing enzymes compared to oxo analogs.

Physicochemical Properties

Compound Melting Point (°C) Mass Spec (M+1) Solubility Indicators
Target Not reported Not reported Moderate (sulfonamide enhances H2O solubility)
Analog 2 (Example 60) 242–245 599.1 Low (fluorophenyl increases lipophilicity)
2034270-36-3 () Not reported Not reported Low (chloro substituent)

Insights :

  • High melting points (e.g., Analog 2) correlate with crystallinity, posing formulation challenges.
  • Fluorine in Analog 2 improves membrane permeability but may reduce aqueous solubility.

Biological Activity

The compound 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be characterized by the following features:

  • Molecular Formula : C16H14N4O4S
  • Molecular Weight : 358.4 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound's structure includes a pyrido[2,3-d]pyrimidine core with a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Preliminary studies suggest that this compound exhibits several biological activities, primarily through the inhibition of key enzymes and interactions with cellular receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell proliferation.
  • Receptor Interaction : It may interact with specific cellular receptors, leading to altered signaling pathways associated with cell growth and apoptosis.

Therapeutic Potential

The biological activities of this compound suggest its potential use in various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds derived from the pyrido[2,3-d]pyrimidine structure. For instance:

StudyCompoundActivityIC50 Value
4cAntiproliferative against MCF-7 cells3.96 ± 0.21 μM
4jAntiproliferative against Caco-2 cells5.87 ± 0.37 μM

These studies demonstrate the effectiveness of related compounds in inhibiting cancer cell proliferation and suggest that this compound may have similar effects.

Mechanistic Insights

Research has shown that compounds with similar structures can induce apoptosis through the mitochondrial pathway. For example:

"Compound 4c induced the intrinsic apoptotic mitochondrial pathway in MCF-7 cells; evidenced by the enhanced expression of the pro-apoptotic protein Bax and the reduced expression of the anti-apoptotic protein Bcl-2" .

This highlights the potential for this compound to contribute to cancer therapy through apoptosis induction.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrido[2,3-d]pyrimidinone core. Key steps include:

  • Core Formation : Cyclocondensation of substituted pyrimidine precursors with thiol-containing reagents under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Sulfonamide Introduction : Coupling the core with benzenesulfonamide derivatives via nucleophilic substitution or amide bond formation, often using coupling agents like EDC/HOBt .
  • Critical Conditions :
    • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
    • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance sulfanylidene group reactivity .
    • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate pyrimidinone ring closure .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with emphasis on sulfanylidene (δ 2.8–3.2 ppm) and sulfonamide (δ 7.5–8.0 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the pyrido-pyrimidinone core .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: ~1.7 Å) and confirms the planar geometry of the pyrimidinone ring .
  • HPLC-PDA : Assesses purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can computational chemistry or crystallographic data resolve electronic properties and conformational dynamics of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the sulfanylidene group’s nucleophilicity .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or lipid bilayers to study bioavailability .
  • X-ray Diffraction : Determine torsional angles (e.g., dihedral angle between pyrido and benzene rings: ~15°) to correlate structure with steric hindrance in target binding .

Advanced: How can researchers address contradictions in biological activity data across different assay systems?

Answer:

  • Assay Standardization :
    • Use isogenic cell lines to minimize genetic variability in cytotoxicity assays .
    • Normalize enzyme inhibition data to control for ATP concentration fluctuations in kinase assays .
  • Data Reconciliation :
    • Apply statistical tools (e.g., ANOVA) to identify outliers in dose-response curves .
    • Cross-validate results using orthogonal methods (e.g., surface plasmon resonance vs. ITC for binding affinity measurements) .

Advanced: What structural modifications enhance target selectivity, and how are structure-activity relationships (SAR) systematically explored?

Answer:

  • Substituent Effects :
    • Pyrido-Pyrimidinone Core : Introduce electron-withdrawing groups (e.g., –NO₂) at position 4 to enhance hydrogen bonding with catalytic lysine residues in kinases .
    • Sulfonamide Tail : Replace benzene with heteroaromatic rings (e.g., pyridine) to improve solubility and reduce off-target interactions .
  • SAR Workflow :
    • Library Synthesis : Generate derivatives via parallel synthesis, varying R-groups on the pyrido-pyrimidinone and sulfonamide moieties .
    • In Silico Screening : Use docking (AutoDock Vina) to prioritize compounds with predicted ΔG < -8 kcal/mol for target proteins .
    • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at 2.5 Å spacing) using Schrödinger Phase .

Advanced: What mechanistic insights guide the optimization of metabolic stability for in vivo studies?

Answer:

  • Metabolic Hotspots :
    • Sulfanylidene Group : Prone to glutathione conjugation; mitigate via methyl substitution .
    • Pyrido-Pyrimidinone Ring : Susceptible to CYP3A4 oxidation; introduce fluorine at position 6 to block hydroxylation .
  • Experimental Approaches :
    • Microsomal Stability Assays : Monitor half-life (t₁/₂) in liver microsomes with NADPH cofactors .
    • Proteolytic Profiling : Use LC-MS/MS to identify peptide adducts from plasma incubation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.